![molecular formula C16H20N2O2 B5722862 N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5722862.png)
N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives typically involves condensation reactions, cyclization, and functional group transformations. A relevant example includes the reaction of ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate with 1,4-dibromo-2-methyl-2-butene to produce various products including ethyl 3-(4-bromo-3-methyl-2-butenyl)-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-quinolinecarboxylate and related derivatives (Reisch, Iding, & Bassewitz, 1993). Such reactions demonstrate the feasibility of modifying quinoline structures to obtain new compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, a bicyclic structure composed of a benzene ring fused to a pyridine ring. The structural analysis often involves X-ray diffraction or NMR spectroscopy to determine the configuration and substitution pattern on the quinoline nucleus. For instance, the crystal structure of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was determined, providing insights into the molecular conformation and interactions (Bai et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which modify their chemical properties. These reactions are crucial for introducing different functional groups that can enhance the compound's biological activity. A study demonstrated the synthesis of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, highlighting the chemical versatility of quinoline compounds (Ahmed et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are important for determining the compound's applicability in different mediums and its stability under various conditions. For instance, hydrogen bonding in N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide was studied to understand its supramolecular framework, which impacts its physical properties (Fernandes, Wardell, & Skakle, 2002).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards other chemical agents, are pivotal in their biological applications. These properties determine the compound's interaction with biological targets, its pharmacokinetic behavior, and its overall efficacy as a drug. The synthesis and antimicrobial activity of succinimido derivatives of quinoline highlight the relationship between chemical structure and biological activity, demonstrating the importance of chemical properties in drug design (Ahmed et al., 2006).
特性
IUPAC Name |
N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-15(19)18(5-2)10-13-9-12-8-11(3)6-7-14(12)17-16(13)20/h6-9H,4-5,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZCKALBRFGIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC)CC1=CC2=C(C=CC(=C2)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

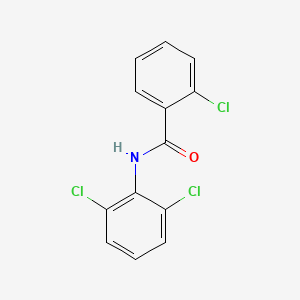

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)
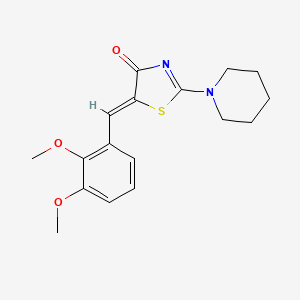
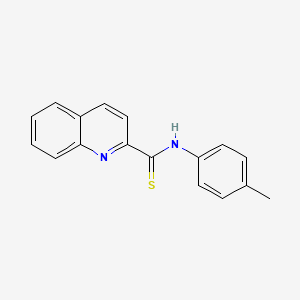
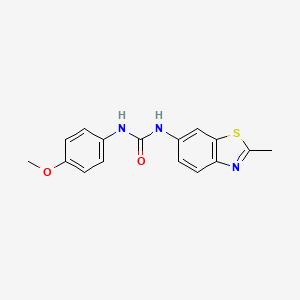

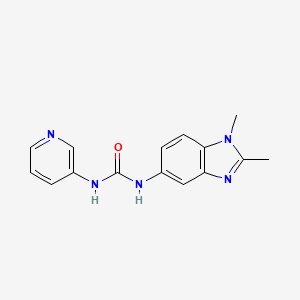
![3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)


![N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)